3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol
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Overview
Description
3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol is a chemical compound with a complex structure that includes a piperidine ring, an isopropylamino group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a substitution reaction, where an isopropylamine reacts with a suitable intermediate.
Attachment of the Propanol Chain: The final step involves the addition of the propanol chain to the piperidine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and amines are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The isopropylamino group and piperidine ring play crucial roles in its binding affinity and activity. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: A similar compound with a piperidine ring and a propanol chain but lacking the isopropylamino group.
3-(Piperidin-4-yl)propan-1-ol: Another similar compound with a piperidine ring and a propanol chain, differing in the position of the substituents.
Uniqueness
The presence of the isopropylamino group in 3-(1-(4-(Isopropylamino)phenyl)piperidin-4-yl)propan-1-ol distinguishes it from other similar compounds
Properties
IUPAC Name |
3-[1-[4-(propan-2-ylamino)phenyl]piperidin-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)18-16-5-7-17(8-6-16)19-11-9-15(10-12-19)4-3-13-20/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKZDNVPNKHSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2CCC(CC2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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